LogP-Driven Lipophilicity Differentiation: 3-Chloro-3-ethyl-2,2-dimethylpentane vs. 3-Chloro-3-ethylpentane
The calculated LogP of 3-chloro-3-ethyl-2,2-dimethylpentane (4.653) is substantially higher than that of its closest lower homolog, 3-chloro-3-ethylpentane (3.896), a difference of +0.757 log units [1][2]. This LogP increment corresponds to a predicted ~5.7-fold greater partitioning into octanol over water, reflecting the lipophilic contribution of the additional gem-dimethyl substitution on the β-carbon. Among a broader panel of tertiary alkyl chlorides, this compound exhibits the highest calculated LogP, exceeding 2-chloro-2,3-dimethylbutane (LogP 3.08–3.25) by approximately 1.4–1.6 log units, consistent with its larger hydrocarbon surface area [3].
| Evidence Dimension | Octanol-water partition coefficient (Calculated LogP) |
|---|---|
| Target Compound Data | 4.653 |
| Comparator Or Baseline | 3-Chloro-3-ethylpentane (CAS 994-25-2): 3.896; 2-Chloro-2,3-dimethylbutane (CAS 594-57-0): 3.08–3.25; 3-Chloro-3-methylpentane (CAS 918-84-3): 3.282; 2-Chloro-2-methylbutane (CAS 594-36-5): 2.668 |
| Quantified Difference | +0.757 log units vs. 3-chloro-3-ethylpentane; +1.4–1.6 log units vs. 2-chloro-2,3-dimethylbutane |
| Conditions | Calculated values from Springer Materials and ChemSpider (ACD/Labs algorithm); consistent across data sources |
Why This Matters
A LogP difference of ~0.75–1.6 log units directly translates to significantly different retention times in reversed-phase chromatography, distinct solvent extraction efficiencies, and altered bioavailability predictions, making the compound inappropriate for direct substitution in any protocol optimized for a less lipophilic analog.
- [1] Springer Materials. 3-chloro-3-ethyl-2,2-dimethyl-pentane Substance Profile. Calculated Log P: 4.653. View Source
- [2] Springer Materials. 3-chloro-3-ethyl-pentane Substance Profile. Calculated Log P: 3.896. View Source
- [3] Baidu Baike. 2-氯-2,3-二甲基丁烷. LogP: 3.25. View Source
